(1-Amino-4,4-dimethylcyclohexyl)methanol
Description
(1-Amino-4,4-dimethylcyclohexyl)methanol is a cyclohexane derivative featuring a primary amino group and a hydroxymethyl substituent on a dimethyl-substituted cyclohexane ring. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 171.28 g/mol (calculated from ). The SMILES notation is CC1(CCC(CC1)(CN)CO)C, and its InChIKey is PFYFYMHNVPMAAJ-UHFFFAOYSA-N .
Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 139.9 Ų for [M+H]⁺ and 141.8 Ų for [M-H]⁻, which are critical for mass spectrometry-based characterization . Limited literature or patent data exist for this compound, indicating it may be understudied or proprietary .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-amino-4,4-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)3-5-9(10,7-11)6-4-8/h11H,3-7,10H2,1-2H3 |
InChI Key |
CWNXLKMNCCBSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4,4-dimethylcyclohexanone using a reducing agent such as sodium borohydride (NaBH₄) in the presence of an appropriate solvent like methanol . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of (1-Amino-4,4-dimethylcyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to ensure the compound meets the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.
Reduction: Formation of 1-amino-4,4-dimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Amino-4,4-dimethylcyclohexyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) 5-(1-Amino-4,4-dimethylcyclohexyl)-2(1H)-pyridinone Hydrochloride
- Molecular Formula : C₁₃H₂₀N₂O·HCl
- Key Features: Incorporates a pyridinone ring linked to the amino-dimethylcyclohexyl group.
- Synthesis: Prepared via formamide hydrolysis in methanol under reflux, yielding a hydrochloride salt with a melting point of 229–230°C .
(b) 1-Amino-4,4-dimethylcyclohexane-1-carboxamide
- Molecular Formula : C₉H₁₈N₂O
- Key Features : Replaces the hydroxymethyl group with a carboxamide (-CONH₂).
- Properties : Molecular weight 170.25 g/mol ; solid powder stored at 4°C .
(c) (1-Amino-4,4-difluorocyclohexyl)methanol
Physicochemical and Structural Data
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